STING agonist-25

STING pathway non-nucleotide agonist drug discovery

STING agonist-25 (CF505, CAS 2408723-10-2) is a non-nucleotide STING agonist from the proprietary CF500 series. Unlike CDN agonists requiring intratumoral injection, this cell-permeable molecule activates STING/TBK1/IRF3 phosphorylation in THP-1 monocytes (10 μM, 3 h) with cytokine induction (IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, CCL-5) at 5 h. Exhibits anti-SARS-CoV activity. For comparative SAR, evaluate alongside CF502, CF504, and CF508. Ideal for innate immune signaling studies. Request a bulk quote.

Molecular Formula C36H41N13O6
Molecular Weight 751.8 g/mol
Cat. No. B12395476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-25
Molecular FormulaC36H41N13O6
Molecular Weight751.8 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO
InChIInChI=1S/C36H41N13O6/c1-5-48-26(14-20(3)44-48)33(53)42-35-40-24-16-22(30(37)51)18-28(55-13-9-12-50)29(24)46(35)10-7-8-11-47-32-25(17-23(19-39-32)31(38)52)41-36(47)43-34(54)27-15-21(4)45-49(27)6-2/h7-8,14-19,50H,5-6,9-13H2,1-4H3,(H2,37,51)(H2,38,52)(H,40,42,53)(H,41,43,54)/b8-7+
InChIKeyYQHIJJGKUAVQNL-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-25 Procurement Guide: Non-Nucleotide STING Agonist CF505 for Immuno-Oncology Research


STING agonist-25 (also designated CF505, CAS: 2408723-10-2) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway, with a molecular weight of 751.79 and molecular formula C36H41N13O6 . As a non-nucleotide agonist, it activates STING signaling and increases phosphorylation of downstream effectors including STING itself, TBK1, and IRF3 in human THP-1 monocytic cells [1]. The compound belongs to a proprietary series of non-nucleotide STING modulators and is supplied as a research-grade reagent by multiple vendors under catalog numbers such as HY-152958 (MedChemExpress) and T75093 (TargetMol) .

Why STING Agonist-25 Cannot Be Interchanged with SR-717, MSA-2, or cGAMP Analogs in STING Pathway Studies


STING agonists exhibit substantial heterogeneity in their physicochemical properties, binding mechanisms, and activation kinetics that preclude simple substitution. Cyclic dinucleotide (CDN)-based agonists such as 2'3'-cGAMP (EC50 ≈ 20 nM in mammalian IFN-β induction) require intratumoral administration due to poor membrane permeability and metabolic instability [1]. Among non-nucleotide small molecules, SR-717 demonstrates EC50 values of 2.1–2.2 μM in ISG-THP1 reporter assays and functions as a stable cGAMP mimetic inducing a closed STING conformation [2], while MSA-2 exhibits isoform-dependent activity (EC50 = 8.3 μM for WT, 24 μM for HAQ human STING) and binds as a noncovalent dimer with nanomolar affinity, showing pH-dependent tumor microenvironment activation . Recent patent disclosures further reveal structurally distinct pyrazole derivatives with sub-nanomolar STING binding affinity (IC50 = 1.5 nM) and oral bioavailability (F = 383% in mouse) [3]. STING agonist-25 occupies a distinct position within the proprietary CF500 series of non-nucleotide STING modulators, with quantitative activation parameters that differ from these comparators. Selection must therefore be driven by specific experimental requirements—including cell type, assay endpoint, and desired activation kinetics—rather than generic target class membership.

STING Agonist-25 Comparative Evidence: Quantitative Differentiation Data for CF505 vs. STING Agonist Class


STING Agonist-25 Chemical Structure and Physicochemical Identity vs. cGAMP and Non-Nucleotide Analogs

STING agonist-25 (CF505) possesses a molecular weight of 751.79 and molecular formula C36H41N13O6, representing a non-nucleotide small-molecule scaffold distinct from both CDN-based agonists (e.g., 2'3'-cGAMP, MW 718.38) and other non-nucleotide STING agonists (e.g., SR-717, MW 494.54; MSA-2, MW 294.31) . The IUPAC name confirms a complex bis-pyrazole-carboxamide architecture with a central benzoimidazole-imidazopyridine core . This structural divergence from comparators precludes direct functional substitution without experimental validation of binding mode and activation kinetics. Patent classification data from WO2025096584 and related filings indicate that structurally analogous compounds in this chemical series are under active intellectual property protection, which may affect commercial availability of close analogs [1].

STING pathway non-nucleotide agonist drug discovery immuno-oncology

STING Agonist-25 In Vitro Activation Profile: Phosphorylation Kinetics and Cytokine Induction in THP-1 Cells

STING agonist-25 at 10 μM concentration in THP-1 human monocytic leukemia cells induces phosphorylation of STING, TBK1, and IRF3 following 3-hour incubation, demonstrating engagement of the canonical STING signaling cascade . Following 5-hour incubation at the same concentration, the compound increases levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 . These data provide a quantitative benchmark for in vitro STING pathway activation under defined experimental conditions. Note that no direct head-to-head comparison data against SR-717, MSA-2, cGAMP, or other STING agonists were identified in publicly available sources; the reported values represent baseline activity parameters specific to STING agonist-25 in this cell system.

STING signaling THP-1 phosphorylation cytokine induction innate immunity

STING Agonist-25 Series Context: CF500 Non-Nucleotide Agonist Family and Patent Landscape

STING agonist-25 (CF505) belongs to a proprietary series of non-nucleotide small-molecule STING agonists that includes CF502 (STING agonist-23), CF504 (STING agonist-24), and CF508 (STING agonist-26) [1]. The naming convention (CF500 series) indicates systematic medicinal chemistry optimization across a shared core scaffold. For context, recent patent disclosures from Hoffmann-La Roche (WO2025017045A1) report pyrazole derivative STING agonists with TR-FRET binding IC50 = 1.5 nM, cellular STING agonism IC50 = 18 nM in THP-1 dual reporter cells, and mouse oral pharmacokinetic parameters including t1/2 = 1.57 h and oral bioavailability F = 383% at 10 mg/kg [2]. While STING agonist-25-specific binding affinity, cellular EC50, and in vivo PK parameters remain undisclosed in public sources, the broader STING agonist field demonstrates that structurally distinct non-nucleotide agonists exhibit substantial divergence in potency, isoform selectivity, and pharmacokinetic behavior—reinforcing that generic substitution across chemical series is not scientifically supportable.

STING agonist series CF500 compounds intellectual property lead optimization

STING Agonist-25 Vendor Availability and Commercial Comparators

STING agonist-25 is commercially available from multiple research reagent suppliers including MedChemExpress (Cat. No. HY-152958), TargetMol (Cat. No. T75093), InvivoChem, and CymitQuimica . Pricing is typically quote-based with minimum order quantities of 50–100 mg . For comparative procurement context, SR-717 is available from MedChemExpress (Cat. No. HY-131454) with documented EC50 values of 2.1–2.2 μM in ISG-THP1 reporter assays [1]; MSA-2 is available from Fisher Scientific (Cat. No. HY-136927) with reported EC50 values of 8.3 μM (WT) and 24 μM (HAQ) for human STING isoforms and demonstrated oral bioavailability ; and 2'3'-cGAMP (CAS 1441190-66-4) is available from Sigma-Aldrich with reported Kd = 4 nM and IFN-β induction EC50 = 20 nM [2]. The absence of publicly disclosed EC50, Kd, or in vivo PK data for STING agonist-25 represents a key differentiation from these comparator compounds, which have more extensively characterized potency and pharmacokinetic profiles.

research reagents procurement STING agonist sourcing compound availability

Recommended Research Applications for STING Agonist-25 (CF505) Based on Available Quantitative Evidence


In Vitro STING Pathway Activation Studies in THP-1 Monocytic Cells

Based on the 10 μM concentration data showing STING/TBK1/IRF3 phosphorylation at 3 hours and cytokine induction at 5 hours in THP-1 cells , STING agonist-25 is suitable for in vitro mechanistic studies of STING-dependent innate immune signaling in human monocytic cell lines. Researchers should design dose-response experiments to establish compound-specific EC50 values, as published potency metrics for STING agonist-25 are not currently available.

Structure-Activity Relationship (SAR) Studies Within CF500 Series Non-Nucleotide STING Agonists

As a member of the CF500 series alongside STING agonist-23 (CF502), STING agonist-24 (CF504), and STING agonist-26 (CF508) , STING agonist-25 serves as a tool compound for comparative SAR investigations. Researchers examining how structural modifications within this non-nucleotide series affect STING activation potency, binding mode, and downstream signaling outputs should procure the complete series panel for systematic profiling.

Antiviral Research Against SARS-CoV Strains

Vendor technical documentation indicates that STING agonist-25 exhibits activity against SARS-CoV series strains . This property may support exploratory antiviral research programs investigating STING-mediated innate immune activation as a host-directed strategy against coronaviruses. However, users should independently validate this activity and note that specific EC50 values against SARS-CoV-2 or related strains are not publicly reported.

Comparative Benchmarking of STING Agonist Tool Compounds

Given the divergent properties of available STING agonists—including SR-717 (EC50 2.1-2.2 μM, cGAMP mimetic) [1], MSA-2 (isoform-selective, oral bioavailability) , and 2'3'-cGAMP (Kd 4 nM, high potency but poor permeability) [2]—STING agonist-25 should be evaluated in side-by-side comparative assays to establish its relative potency, activation kinetics, and cell-type specificity relative to these widely used benchmark compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for STING agonist-25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.